RGX-104

Vue d'ensemble

Description

RGX-104 est un agoniste de premier plan du récepteur X du foie (LXR), de petite taille. Il est conçu pour moduler l'immunité innée en activant la transcription du gène de l'apolipoprotéine E (ApoE). Ce composé s'est montré prometteur dans des études précliniques et cliniques pour son potentiel à épuiser les cellules suppressives dérivées de la moelle osseuse (MDSC) et à activer les lymphocytes T cytotoxiques, ce qui en fait un candidat précieux pour l'immunothérapie contre le cancer .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction spécifiques de RGX-104 sont propriétaires et ne sont pas divulguées publiquement en détail. Il est connu que this compound est synthétisé par une série de réactions organiques impliquant la formation de sa structure moléculaire unique. Les méthodes de production industrielle impliquent probablement des procédés de fabrication pharmaceutique standard, notamment la synthèse chimique, la purification et la formulation .

Analyse Des Réactions Chimiques

RGX-104 subit principalement des réactions typiques des agonistes de petite taille. Celles-ci incluent :

Oxydation et réduction : this compound peut subir des réactions d'oxydation et de réduction, ce qui peut modifier ses propriétés pharmacocinétiques.

Réactions de substitution : Le composé peut participer à des réactions de substitution, en particulier en présence de nucléophiles ou d'électrophiles.

Hydrolyse : this compound peut subir une hydrolyse dans certaines conditions, conduisant à la dégradation du composé en ses composants constitutifs.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs, les nucléophiles, les électrophiles et les conditions acides ou basiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : this compound sert de composé modèle pour étudier l'activation des récepteurs X du foie et l'activation transcriptionnelle subséquente des gènes cibles.

Biologie : Le composé est utilisé pour étudier le rôle de l'ApoE dans la modulation de l'immunité innée et ses effets sur les cellules suppressives dérivées de la moelle osseuse.

Médecine : this compound est étudié comme un agent potentiel d'immunothérapie contre le cancer. .

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs X du foie (LXR) et en les activant. Cette activation conduit à l'activation transcriptionnelle du gène de l'apolipoprotéine E (ApoE). L'augmentation de l'expression de l'ApoE entraîne l'épuisement des cellules suppressives dérivées de la moelle osseuse (MDSC) et l'activation des lymphocytes T cytotoxiques. L'épuisement des MDSC est important car ces cellules sont associées à la résistance aux inhibiteurs de point de contrôle et à la chimiothérapie. En épuisant les MDSC, this compound améliore la réponse immunitaire de l'organisme contre les tumeurs .

Applications De Recherche Scientifique

Preclinical Studies

Preclinical studies have demonstrated RGX-104's efficacy across a range of tumor models:

- Tumor Growth Suppression: In various animal models, RGX-104 administration led to significant suppression of tumor growth in cancers including melanoma, lung cancer, ovarian cancer, and triple-negative breast cancer .

- Immunocompetent Models: Strong anti-tumor responses were observed even in models lacking adaptive immunity, indicating a robust innate immune activation .

Table 1: Summary of Preclinical Efficacy

| Cancer Type | Model Used | Outcome |

|---|---|---|

| Melanoma | B16F10 | Significant tumor growth suppression |

| Lung Cancer | LLC | Partial to complete tumor regression |

| Ovarian Cancer | CT26 | Enhanced cytotoxic T cell activity |

| Triple-Negative Breast Cancer | Various | Inhibition of angiogenesis |

Phase 1 Trials

This compound is currently undergoing extensive clinical evaluation:

- Phase 1 Study: This study aims to establish the maximum tolerated dose of this compound when combined with other therapies like nivolumab and pembrolizumab. It assesses safety and pharmacodynamics in patients with advanced solid tumors .

- Phase 1b/2 Study: This trial focuses on evaluating this compound in combination with docetaxel for patients with non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). The primary objectives include characterizing safety profiles and assessing antitumor activity .

Case Studies

Case Study 1: NSCLC Treatment

In a recent trial involving NSCLC patients, this compound combined with docetaxel demonstrated promising results in terms of safety and preliminary efficacy. Patients showed a notable reduction in MDSC levels and enhanced T cell activation post-treatment.

Case Study 2: Combination Therapy

Another study highlighted that this compound effectively overcame resistance to checkpoint inhibitors by depleting MDSCs and activating cytotoxic T lymphocytes. This suggests its potential as an adjunct therapy in resistant cancer types .

Table 2: Clinical Trial Phases for this compound

| Trial Phase | Objective | Status |

|---|---|---|

| Phase 1 | Determine maximum tolerated dose | Ongoing |

| Phase 1b/2 | Evaluate safety and efficacy with docetaxel | Ongoing |

Mécanisme D'action

RGX-104 exerts its effects by binding to and activating liver-X receptors (LXR). This activation leads to the transcriptional activation of the apolipoprotein E (ApoE) gene. The increased expression of ApoE results in the depletion of myeloid-derived suppressor cells (MDSCs) and the activation of cytotoxic T-lymphocytes. The depletion of MDSCs is significant because these cells are associated with resistance to checkpoint inhibitors and chemotherapy. By depleting MDSCs, this compound enhances the body’s immune response against tumors .

Comparaison Avec Des Composés Similaires

RGX-104 est unique dans son mécanisme d'action en tant qu'agoniste du LXR qui cible l'ApoE pour moduler l'immunité innée. Des composés similaires comprennent d'autres agonistes du LXR, tels que :

T0901317 : Un autre agoniste du LXR qui a été étudié pour ses effets sur le métabolisme du cholestérol et l'inflammation.

GW3965 : Un agoniste du LXR connu pour son rôle dans la régulation du métabolisme des lipides et l'inflammation.

Comparé à ces composés, this compound se distingue par son ciblage spécifique de l'ApoE et son efficacité démontrée dans l'épuisement des MDSC et l'activation des lymphocytes T cytotoxiques, ce qui en fait un candidat prometteur pour l'immunothérapie contre le cancer .

Activité Biologique

RGX-104 is an innovative small-molecule compound that selectively targets the liver X receptor (LXR), particularly LXRβ, to modulate immune responses and exert anti-cancer effects. This article delves into its biological activity, highlighting its mechanisms, clinical findings, and potential applications in cancer therapy.

This compound operates primarily through the activation of the ApoE gene, which plays a crucial role in lipid metabolism and immune modulation. The activation of ApoE leads to several biological effects:

- Depletion of Myeloid-Derived Suppressor Cells (MDSCs) : MDSCs are known to suppress T cell activity and contribute to tumor progression. This compound significantly reduces MDSC populations, thereby enhancing cytotoxic T lymphocyte (CTL) responses against tumors .

- Inhibition of Angiogenesis : By binding to its receptor LRP8, ApoE inhibits angiogenesis, which is essential for tumor growth and metastasis .

- Promotion of Immune Activation : this compound stimulates dendritic cells (DCs) and activates CTLs, leading to increased immune surveillance against tumors .

Preclinical Findings

In various animal models, this compound has demonstrated robust anti-tumor activity across multiple cancer types, including:

| Cancer Type | Response Observed |

|---|---|

| Lung Cancer | Significant tumor growth suppression |

| Melanoma | Partial or complete regressions |

| Triple Negative Breast Cancer | Strong therapeutic responses |

| Renal Cell Carcinoma | Inhibition of metastatic colonization |

| Glioblastoma | Notable tumor growth reduction |

Studies indicate that this compound can suppress tumor growth even in immunocompetent mice as well as those lacking adaptive immunity, suggesting a multifaceted mechanism that does not solely rely on an intact immune system .

Clinical Trials

This compound has undergone several clinical trials to evaluate its safety and efficacy:

- Phase 1 Monotherapy Trial : In a study involving 26 patients with refractory solid tumors, this compound exhibited a disease control rate (DCR) of 40%, with one patient showing a confirmed partial response (PR) in platinum-refractory small cell lung cancer (SCLC) .

- Combination Therapy with Docetaxel : A subsequent trial combined this compound with docetaxel in patients with refractory malignancies. Results showed:

Case Study 1: Platinum-Refractory SCLC

A patient treated with this compound as a monotherapy achieved a >79% reduction in index lesions, demonstrating the potential for significant clinical benefit in resistant cancer types.

Case Study 2: Combination Therapy

Patients receiving this compound with docetaxel showed improved outcomes, including sustained MDSC depletion and substantial increases in CD8 T cell populations. One patient with melanoma continued treatment for over 36 weeks with ongoing clinical benefit .

Safety Profile

The safety profile of this compound has been generally favorable, with manageable on-target adverse events such as hyperlipidemia and neutropenia. The combination therapy approach has shown promise in mitigating some side effects typically associated with chemotherapy agents like docetaxel .

Propriétés

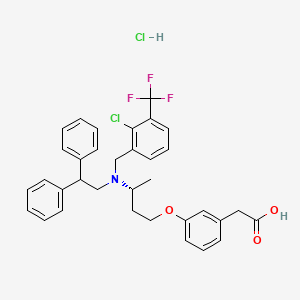

IUPAC Name |

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33ClF3NO3.ClH/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);1H/t24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMIYQOJZLRHTO-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34Cl2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610318-03-1 | |

| Record name | RGX-104 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABEQUOLIXRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32013XLTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.